3-Isopropyl-1H-indazol-6-amine
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Overview
Description
3-Isopropyl-1H-indazol-6-amine is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce various substituents onto the indazole core .
Industrial Production Methods
Industrial production of 3-Isopropyl-1H-indazol-6-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products Formed
The major products formed from these reactions include substituted indazoles with various functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1H-indazol-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism, which plays a role in immune response modulation and cancer progression . The compound’s ability to induce cell cycle arrest and apoptosis in cancer cells is mediated through pathways involving p53 and Bcl2 family members .
Comparison with Similar Compounds
3-Isopropyl-1H-indazol-6-amine can be compared with other indazole derivatives, such as:
Niraparib: An anticancer drug used for treating ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for renal cell carcinoma.
These compounds share a similar indazole core but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern and its potential as an IDO1 inhibitor .
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-propan-2-yl-2H-indazol-6-amine |
InChI |
InChI=1S/C10H13N3/c1-6(2)10-8-4-3-7(11)5-9(8)12-13-10/h3-6H,11H2,1-2H3,(H,12,13) |
InChI Key |
SSPKDXINCZYGJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC(=CC2=NN1)N |
Origin of Product |
United States |
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